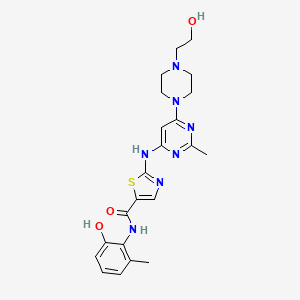
Gefitinib N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gefitinib N-Oxide is the N-oxide derivative of Gefitinib . Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer . It acts in a similar manner to erlotinib, selectively targeting the mutant proteins in malignant cells .
Synthesis Analysis
Gefitinib-loaded nanoliposomes were prepared using a modified emulsification and ultrasonic method . A four-step synthesis of Gefitinib was developed starting from 2,4-dichloro-6,7-dimethoxy-quinazoline . A traditional EDC coupling pathway uses modified Gefitinib to directly conjugate to Fe3O4 NPs to overcome the drug leakage issues .
Molecular Structure Analysis
The molecular formula of Gefitinib N-Oxide is C22H24ClFN4O4 . The structure of Gefitinib was solved by direct methods, and non-H atoms were refined by a full-matrix least squares method with anisotropic temperature factors .
Chemical Reactions Analysis
Gefitinib has been reported to develop resistance in lung adenocarcinoma . It provides similar effectiveness and improved safety than erlotinib for east Asian populations with advanced non-small cell lung cancer .
Physical And Chemical Properties Analysis
The molecular weight of Gefitinib N-Oxide is 462.90 . The molecular formula is C22H24ClFN4O4 .
Applications De Recherche Scientifique
Cancer Therapy
Gefitinib N-Oxide, a derivative of Gefitinib (an FDA-approved anti-cancer drug for non-small cell lung cancer), has shown promise in cancer therapy. Researchers have explored its potential as a targeted therapy, especially in combination with other drugs. For instance, a study investigated the synergistic effect of Gefitinib N-Oxide and quercetin (a natural flavonoid) against ovarian cancer cells. The combination loaded onto functionalized graphene oxide nanovehicles exhibited enhanced toxicity compared to individual drug therapies.
Nanosuspensions for Poorly Water-Soluble Drugs
Gefitinib N-Oxide, being poorly water-soluble, has been used as a model drug to prepare oligomeric nanosuspensions. Researchers have employed solvent evaporation–ultrasonication methods to optimize its formulation . These nanosuspensions improve drug solubility, bioavailability, and delivery.
Drug Delivery Systems
Gefitinib N-Oxide can serve as a component in drug delivery systems. Modified Gefitinib conjugated with Fe3O4 nanoparticles (Fe3O4 NPs) has been explored to enhance drug specificity, accumulation at target sites, and reduce systemic toxicity . Such systems hold promise for improving cancer treatment outcomes.
Safety And Hazards
Gefitinib was generally well tolerated in studies, with mild or moderate skin reactions, gastrointestinal disturbances, and elevations in liver enzymes among the most common adverse reactions in Gefitinib recipients . Interstitial lung disease has also been reported in less than 6% of Gefitinib recipients .
Orientations Futures
The future of EGFR-directed therapies will likely develop from exploring combination therapies, especially with immunotherapy . Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of HNSCC . A modified Gefitinib drug was synthesized and conjugated to Iron oxide nanoparticles (Fe3O4 NPs) for the treatment of NSCLC via magnetic resonance (MR) image-guided drug delivery .
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-oxidomorpholin-4-ium-4-yl)propoxy]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O4/c1-30-20-13-19-16(12-21(20)32-8-2-5-28(29)6-9-31-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKOGZWCACSBHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCC[N+]4(CCOCC4)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gefitinib N-Oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

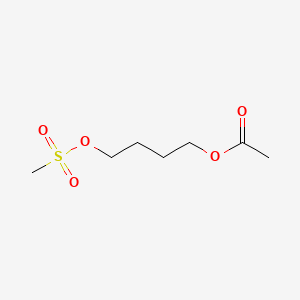
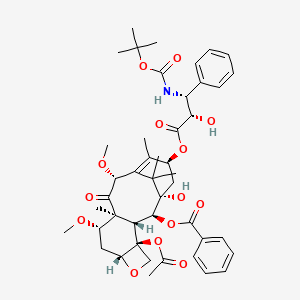
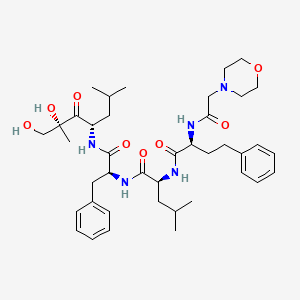

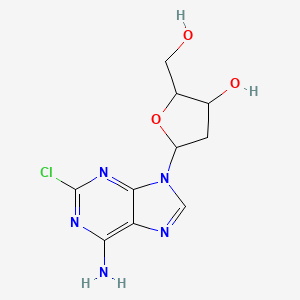
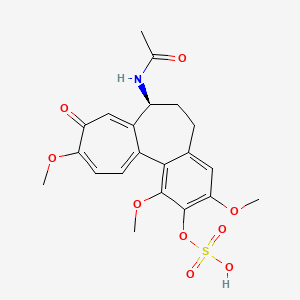
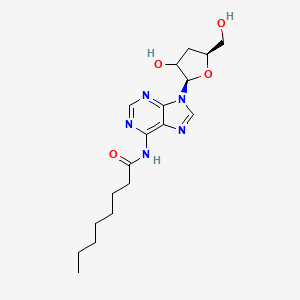
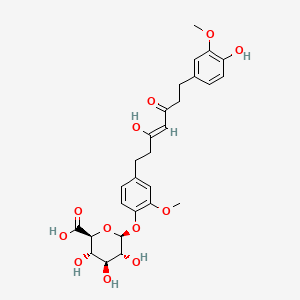
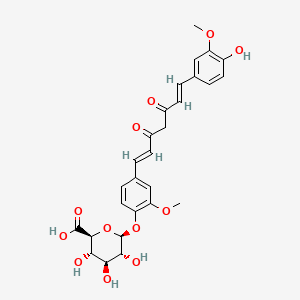
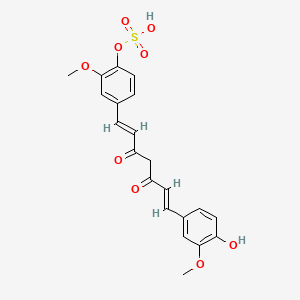
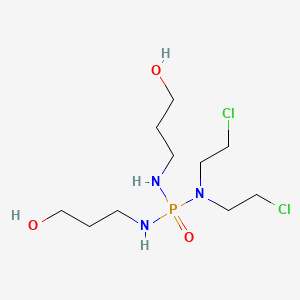
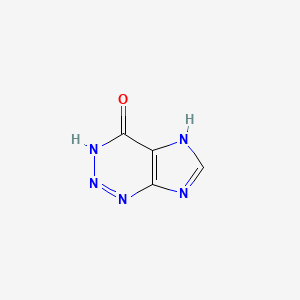
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)
